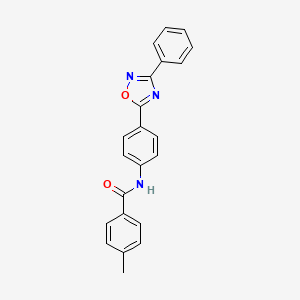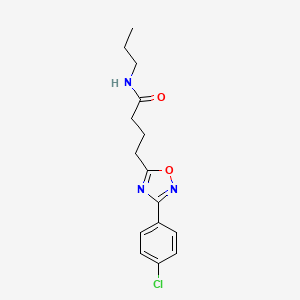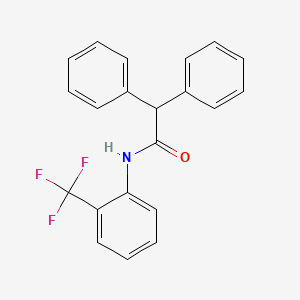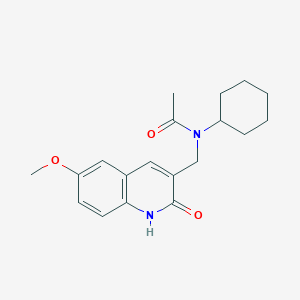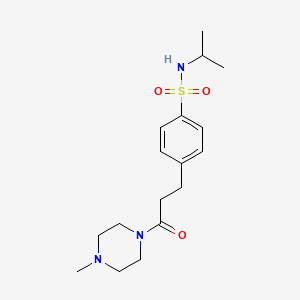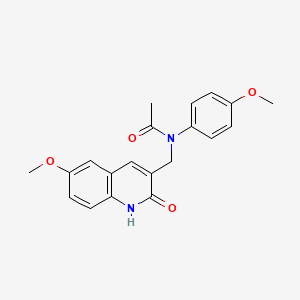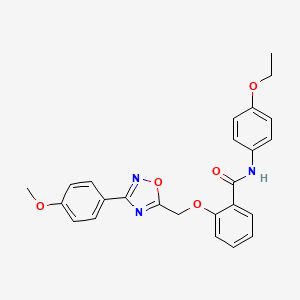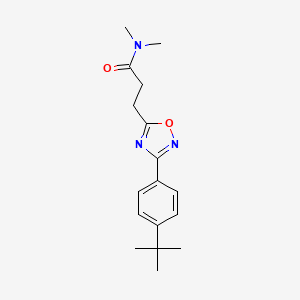
3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N,N-dimethylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N,N-dimethylpropanamide, also known as compound 1, is a synthetic compound that has gained significant attention in scientific research. This compound belongs to the family of oxadiazole derivatives, which have shown potential in various fields such as medicinal chemistry, material science, and agriculture.
作用机制
The mechanism of action of 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N,N-dimethylpropanamide 1 is not fully understood. However, it has been suggested that 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N,N-dimethylpropanamide 1 may exert its biological activity by interacting with specific receptors or enzymes in the body. For example, in anti-inflammatory activity, 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N,N-dimethylpropanamide 1 has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 by suppressing the NF-κB signaling pathway.
Biochemical and Physiological Effects
Compound 1 has been shown to have various biochemical and physiological effects. In anti-inflammatory activity, 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N,N-dimethylpropanamide 1 has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. In anti-tumor activity, 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N,N-dimethylpropanamide 1 has been shown to induce apoptosis and inhibit cell proliferation. In material science, 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N,N-dimethylpropanamide 1 has been shown to exhibit fluorescence properties upon binding to metal ions.
实验室实验的优点和局限性
The advantages of using 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N,N-dimethylpropanamide 1 in lab experiments include its synthetic availability, high purity, and well-defined structure. However, the limitations of using 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N,N-dimethylpropanamide 1 in lab experiments include its potential toxicity and limited solubility in aqueous solutions.
未来方向
There are several future directions for the research on 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N,N-dimethylpropanamide 1. In medicinal chemistry, further studies are needed to investigate the potential of 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N,N-dimethylpropanamide 1 as a drug candidate for the treatment of inflammatory diseases, cancer, and microbial infections. In material science, further studies are needed to explore the potential of 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N,N-dimethylpropanamide 1 as a fluorescent probe for the detection of metal ions in biological and environmental samples. In agriculture, further studies are needed to investigate the potential of 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N,N-dimethylpropanamide 1 as a herbicide and insecticide with low toxicity and high efficiency.
Conclusion
In conclusion, 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N,N-dimethylpropanamide 1 is a synthetic 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N,N-dimethylpropanamide that has shown potential in various scientific research fields, including medicinal chemistry, material science, and agriculture. The synthesis of 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N,N-dimethylpropanamide 1 involves a multi-step process that requires specific reagents and conditions. The mechanism of action of 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N,N-dimethylpropanamide 1 is not fully understood, but it has been shown to have various biochemical and physiological effects. The advantages of using 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N,N-dimethylpropanamide 1 in lab experiments include its synthetic availability and well-defined structure, while the limitations include its potential toxicity and limited solubility. There are several future directions for the research on 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N,N-dimethylpropanamide 1, including its potential use as a drug candidate, fluorescent probe, and herbicide/insecticide.
合成方法
The synthesis of 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N,N-dimethylpropanamide 1 involves a multi-step process that starts with the reaction of 4-tert-butylbenzohydrazide with ethyl bromoacetate to form 4-(tert-butyl)-N-ethoxycarbonylbenzohydrazide. This intermediate is then reacted with hydrazine hydrate to form 4-(tert-butyl)benzohydrazide, which is further reacted with acetic anhydride and sodium acetate to form 4-(tert-butyl)-1,2,4-oxadiazole-5-carboxylic acid. The final step involves the reaction of 4-(tert-butyl)-1,2,4-oxadiazole-5-carboxylic acid with N,N-dimethylpropanamide in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N,N-dimethylpropanamide 1.
科学研究应用
Compound 1 has shown potential in various scientific research fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N,N-dimethylpropanamide 1 has been studied for its anti-inflammatory, anti-tumor, and anti-microbial activities. In material science, 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N,N-dimethylpropanamide 1 has been used as a fluorescent probe for the detection of metal ions. In agriculture, 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N,N-dimethylpropanamide 1 has been studied for its potential use as a herbicide and insecticide.
属性
IUPAC Name |
3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-17(2,3)13-8-6-12(7-9-13)16-18-14(22-19-16)10-11-15(21)20(4)5/h6-9H,10-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHAXIRXWHSYTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylpropanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





